molecular formula C16H22N2O3 B2479540 N1-cyclopentyl-N2-(2-hydroxy-2-phenylpropyl)oxalamide CAS No. 1351616-08-4

N1-cyclopentyl-N2-(2-hydroxy-2-phenylpropyl)oxalamide

Cat. No. B2479540
CAS RN: 1351616-08-4
M. Wt: 290.363
InChI Key: WMZFAGVTRNWGDC-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(2-hydroxy-2-phenylpropyl)oxalamide, also known as CX717, is a positive allosteric modulator of the AMPA receptor. It was first discovered in the late 1990s by Cortex Pharmaceuticals and has since been the subject of numerous scientific studies.

Scientific Research Applications

Metabolic Pathways and Biochemical Implications

The compound N1-cyclopentyl-N2-(2-hydroxy-2-phenylpropyl)oxalamide, although not explicitly studied, shares structural similarities with compounds that have significant implications in biochemical pathways. For instance, the metabolism of Amitriptyline involves the production of secondary and primary amines through oxidative metabolism, indicating complex biochemical transformations that may also be relevant to similar compounds (Breyer‐Pfaff, 2004). Similarly, the existence of various metabolic pathways and their clinical consequences, primarily mediated by CYP2D6, suggests a network of biotransformation mechanisms that might also be pertinent to the compound (Helsby et al., 2019).

Radical Species and Biological Significance

HO2*, a radical species, plays a significant but often overlooked role in biological systems. It's part of the superoxide family and has been implicated in various biological and biomedical phenomena. The understanding of such radical species can provide insights into the broader implications of similar compounds, including this compound, in biological systems (Grey, 2002).

Pharmacological Applications and Clinical Trials

Various compounds structurally related to this compound have demonstrated significant pharmacological potential. For example, Mafosfamide, a cyclophosphamide analog, has shown promising results in anticancer studies and is undergoing clinical trials, indicating the potential medical relevance of structurally similar compounds (Mazur et al., 2012).

Structural Diversity and Pharmacology

The analysis of nitrogen heterocycles in FDA-approved pharmaceuticals reveals the prevalence and significance of such structures in drug development. Understanding the structural diversity and substitution patterns is crucial in designing and predicting the pharmacological properties of related compounds, including this compound (Vitaku et al., 2014).

Antioxidant Properties and Biological Activities

Hydroxycinnamic acids, with their significant biological properties, share a resemblance in structural complexity and biological functionalities with this compound. Understanding the structure-activity relationships of such compounds can provide a foundation for exploring the antioxidant and potential therapeutic roles of similar compounds (Razzaghi-Asl et al., 2013).

properties

IUPAC Name

N'-cyclopentyl-N-(2-hydroxy-2-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(21,12-7-3-2-4-8-12)11-17-14(19)15(20)18-13-9-5-6-10-13/h2-4,7-8,13,21H,5-6,9-11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZFAGVTRNWGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1CCCC1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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